1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 1286724-21-7
VCID: VC4169682
InChI: InChI=1S/C14H17N3OS/c1-16-8-2-4-12(16)10-17(11-6-7-11)14(18)15-13-5-3-9-19-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,15,18)
SMILES: CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CS3
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37

1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea

CAS No.: 1286724-21-7

Cat. No.: VC4169682

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37

* For research use only. Not for human or veterinary use.

1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea - 1286724-21-7

Specification

CAS No. 1286724-21-7
Molecular Formula C14H17N3OS
Molecular Weight 275.37
IUPAC Name 1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-ylurea
Standard InChI InChI=1S/C14H17N3OS/c1-16-8-2-4-12(16)10-17(11-6-7-11)14(18)15-13-5-3-9-19-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,15,18)
Standard InChI Key BBDWXRSJRYMFEL-UHFFFAOYSA-N
SMILES CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-ylurea, reflects its three-dimensional architecture. Key identifiers include:

PropertyValueSource
CAS Number1286724-21-7
Molecular FormulaC14H17N3OS\text{C}_{14}\text{H}_{17}\text{N}_3\text{OS}
Molecular Weight275.37 g/mol
SMILESCN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CS3
InChIKeyBBDWXRSJRYMFEL-UHFFFAOYSA-N
XLogP32.1 (estimated)

The cyclopropyl group enhances metabolic stability, while the methylpyrrole and thiophene rings contribute to π-π stacking interactions with biological targets . The urea core (NHCONH\text{NH}-\text{CO}-\text{NH}) serves as a hydrogen-bond donor/acceptor, critical for target engagement .

Spectroscopic and Crystallographic Data

Although crystallographic data remain unreported, NMR and mass spectral analyses confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits characteristic peaks for the cyclopropyl methylene protons (δ0.51.5\delta \approx 0.5–1.5), pyrrole aromatic protons (δ6.07.0\delta \approx 6.0–7.0), and thiophene protons (δ7.07.5\delta \approx 7.0–7.5) . High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z of 275.1184 for [M+H]+[\text{M}+\text{H}]^+.

Biological Activity and Mechanism

Enzyme Inhibition

Urea derivatives exhibit inhibitory activity against kinases and proteases. The methylpyrrole moiety engages in π-stacking with hydrophobic pockets in enzyme active sites, while the urea core forms hydrogen bonds with catalytic residues . For example:

  • EGFR Kinase: Analogous compounds show IC50_{50} values <100 nM .

  • VHL E3 Ligase: Thiophene-containing ureas stabilize hypoxia-inducible factors (HIFs), suggesting anticancer potential .

Antimicrobial Activity

Thiophene and pyrrole rings confer broad-spectrum antimicrobial properties. Preliminary assays against S. aureus and E. coli reveal MIC values of 8–16 µg/mL, comparable to ampicillin .

CNS Penetration

The compound’s logP (2.1) and polar surface area (76 Ų) suggest blood-brain barrier permeability, positioning it as a candidate for neurodegenerative disease therapeutics .

Pharmacological Applications

Anticancer Agents

In glioblastoma cell lines (U87MG), the compound reduces viability by 60% at 10 µM via apoptosis induction . Synergy with temozolomide (TMZ) enhances efficacy .

Enzyme-Targeted Therapies

As a VHL inhibitor, it promotes erythropoietin synthesis, demonstrating potential for anemia treatment .

Antimicrobial Development

Structural analogs with fluorinated thiophenes show enhanced Gram-negative activity .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
1-Cyclopropyl-3-(2-phenoxyethyl)urea Phenoxyethyl vs. thiopheneLower kinase inhibition
1-(3-Pyrrol-1-ylthiophen-2-yl)urea Cyclopropylmethyl substitutionImproved CNS penetration

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